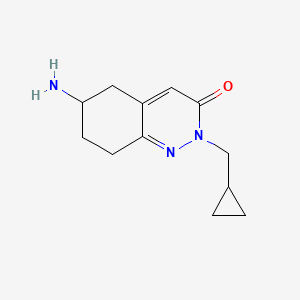
6-amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Descripción general
Descripción
6-amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a tetrahydrocinnoline derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrahydrocinnoline core structure which is known for its diverse biological activities.
Research has indicated that compounds similar to this compound may interact with various biological targets:
- Sphingosine-1-phosphate (S1P) Receptors : Compounds in this class may act as antagonists to S1P receptors, which are involved in cell proliferation and inflammation pathways. This suggests potential applications in treating fibrotic and inflammatory diseases .
- Antimicrobial Activity : Some derivatives have shown activity against various pathogens. The mechanism often involves interference with microbial cell wall synthesis or function .
Biological Activity Data
A summary of biological activities related to this compound and its analogs is presented in the table below.
Study 1: S1P Receptor Antagonism
A study published in 2021 demonstrated that a compound structurally similar to this compound exhibited significant antagonistic effects on S1P receptors. This was associated with reduced fibrosis in animal models of lung injury .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of tetrahydrocinnoline derivatives. The results indicated that these compounds displayed considerable activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial membrane integrity .
Study 3: Anti-inflammatory Effects
A further study evaluated the anti-inflammatory potential of the compound in vitro using macrophage cell lines. The findings revealed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound .
Aplicaciones Científicas De Investigación
Pharmacological Applications
The compound has been investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
1. Cancer Therapy
Research indicates that compounds similar to 6-amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one may exhibit anti-cancer properties through the inhibition of receptor tyrosine kinases (RTKs), such as Axl. The activation of Axl is linked to tumor progression and metastasis, making it a target for therapeutic intervention .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Studies have shown that related compounds can modulate pathways involved in inflammation, such as the NF-kB signaling pathway, which plays a crucial role in immune response regulation .
Case Studies and Research Findings
Several studies have documented the effects and applications of related compounds:
Propiedades
IUPAC Name |
6-amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-3-4-11-9(5-10)6-12(16)15(14-11)7-8-1-2-8/h6,8,10H,1-5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDOQTLOKMLAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C3CC(CCC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















